molecular formula C9H11BO2 B13042376 (E)-(2-Methylstyryl)boronic acid

(E)-(2-Methylstyryl)boronic acid

Cat. No.: B13042376
M. Wt: 162.00 g/mol
InChI Key: JRTMWGSJUIVSRX-VOTSOKGWSA-N
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Description

(E)-(2-Methylstyryl)boronic acid is an organic compound with the molecular formula C9H11BO2. It is a boronic acid derivative characterized by the presence of a styryl group substituted with a methyl group at the ortho position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(2-Methylstyryl)boronic acid can be synthesized through various methods. One common approach involves the borylation of (E)-(2-Methylstyryl)halides using a palladium-catalyzed reaction. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-(2-Methylstyryl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of this compound with an aryl halide .

Scientific Research Applications

(E)-(2-Methylstyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (E)-(2-Methylstyryl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • (E)-(2-Methylphenyl)boronic acid

Uniqueness

(E)-(2-Methylstyryl)boronic acid is unique due to its specific structure, which combines a styryl group with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct reactivity and selectivity in cross-coupling reactions .

Properties

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

[(E)-2-(2-methylphenyl)ethenyl]boronic acid

InChI

InChI=1S/C9H11BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+

InChI Key

JRTMWGSJUIVSRX-VOTSOKGWSA-N

Isomeric SMILES

B(/C=C/C1=CC=CC=C1C)(O)O

Canonical SMILES

B(C=CC1=CC=CC=C1C)(O)O

Origin of Product

United States

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